5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated pyrimidine ring, a methoxyphenyl group, a piperazine ring, and an imidazole moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the fluorine and methoxyphenyl groups. The piperazine ring is then synthesized and attached to the pyrimidine core. Finally, the imidazole moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reactions and to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating certain diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial uses.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
4,4’-Dichlorobenzophenone: An organic compound used in various chemical reactions, featuring a dichlorobenzophenone structure.
Uniqueness
What sets 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine apart is its combination of functional groups and rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-25-11-16(24-13-25)20(28)27-9-7-26(8-10-27)19-17(21)18(22-12-23-19)14-3-5-15(29-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMHJBIKOQHKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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